(1-Methyl-1H-pyrrol-3-YL)methanamine

Description

Structural Characterization and IUPAC Nomenclature

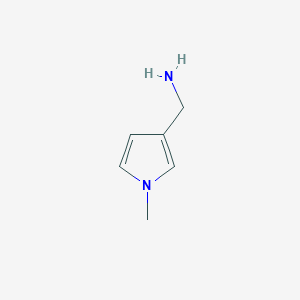

The structural characterization of this compound reveals several critical molecular features that define its chemical identity and properties. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as (1-methylpyrrol-3-yl)methanamine, reflecting the systematic approach to naming heterocyclic compounds. The molecular structure consists of a pyrrole ring with a methyl group attached to the nitrogen atom at position 1 and a methanamine group (-CH₂NH₂) attached to the carbon at position 3 of the ring.

The molecular formula C₆H₁₀N₂ indicates the presence of six carbon atoms, ten hydrogen atoms, and two nitrogen atoms within the molecular structure. This composition reflects the integration of the five-membered pyrrole ring (C₄H₄N), the N-methyl substitution (CH₃), and the methanamine functional group (CH₂NH₂). The molecular weight of 110.16 grams per mole provides additional confirmation of the compound's molecular composition and serves as a critical parameter for analytical and synthetic applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₀N₂ | |

| Molecular Weight | 110.16 g/mol | |

| CAS Registry Number | 20863-72-3 | |

| IUPAC Name | (1-methylpyrrol-3-yl)methanamine |

The three-dimensional molecular structure exhibits specific geometric characteristics that influence the compound's chemical behavior and potential interactions. The pyrrole ring maintains its planar aromatic configuration, while the methanamine substituent extends from the ring plane, creating opportunities for hydrogen bonding and other intermolecular interactions. The N-methyl group contributes to the compound's basicity and affects the electron distribution within the ring system, influencing both the aromatic character and the reactivity of the molecule.

Historical Context in Heterocyclic Chemistry Research

The development of research into pyrrole derivatives and related compounds has a rich historical foundation that spans more than a century of scientific investigation. The fundamental pyrrole ring system was first characterized in the late 19th century, establishing the groundwork for understanding five-membered nitrogen-containing heterocycles. The recognition of pyrrole's aromatic properties and its occurrence in numerous natural products, including chlorophyll, heme, and bile pigments, provided the initial motivation for extensive research into pyrrole chemistry and its derivatives.

The classical Knorr pyrrole synthesis, first described in 1884, established one of the earliest reliable methods for constructing pyrrole rings through cyclocondensation reactions. This synthetic approach demonstrated the feasibility of preparing substituted pyrrole derivatives and opened pathways for the development of more complex pyrrole-containing molecules. The mechanistic understanding of these synthetic processes has continued to evolve, with recent investigations revealing the detailed molecular mechanisms involved in pyrrole formation and functionalization.

The broader context of heterocyclic chemistry research has emphasized the significance of nitrogen-containing ring systems in medicinal chemistry and pharmaceutical development. Studies have shown that heterocyclic compounds are found in approximately 90% of commercially available medicines, highlighting the fundamental importance of these structures in drug discovery and development. The pyrrole scaffold, in particular, has demonstrated extensive pharmacological profiles, serving as a foundation for antibacterial, antiviral, anticancer, and anti-inflammatory compounds.

Research into methylated pyrrole derivatives, including compounds like this compound, has expanded significantly in recent decades as scientists have recognized the impact of substitution patterns on molecular properties and biological activities. The development of sophisticated analytical techniques and synthetic methodologies has enabled researchers to explore the subtle differences between positional isomers and to investigate the relationship between molecular structure and function in these heterocyclic systems.

Positional Isomerism in Methylpyrrolylmethanamine Derivatives

The phenomenon of positional isomerism in methylpyrrolylmethanamine derivatives represents a critical aspect of structure-activity relationships within this class of compounds. The pyrrole ring system provides multiple positions for substitution, with positions 2, 3, 4, and 5 available for attachment of functional groups while maintaining the aromatic character of the ring. In the case of methylpyrrolylmethanamine derivatives, the placement of the methanamine group at different positions creates distinct isomeric compounds with unique properties and characteristics.

The primary positional isomers of methylpyrrolylmethanamine include (1-Methyl-1H-pyrrol-2-yl)methanamine and this compound, representing attachment of the methanamine group at positions 2 and 3, respectively. Each isomer exhibits distinct molecular properties despite sharing the same molecular formula and similar structural frameworks. The (1-Methyl-1H-pyrrol-2-yl)methanamine isomer, with CAS number 69807-81-4, demonstrates different physical and chemical characteristics compared to its 3-substituted counterpart.

| Isomer | CAS Number | Molecular Formula | Molecular Weight | Position of Methanamine |

|---|---|---|---|---|

| (1-Methyl-1H-pyrrol-2-yl)methanamine | 69807-81-4 | C₆H₁₀N₂ | 110.16 g/mol | Position 2 |

| This compound | 20863-72-3 | C₆H₁₀N₂ | 110.16 g/mol | Position 3 |

The electronic properties of these positional isomers differ significantly due to the varying positions of the methanamine substituent relative to the nitrogen atom in the pyrrole ring. In the 2-substituted isomer, the methanamine group is adjacent to the ring nitrogen, creating different electronic interactions compared to the 3-substituted compound where the methanamine group is positioned at the meta-like location relative to the ring nitrogen. These positional differences influence the distribution of electron density within the ring system and affect the overall reactivity patterns of the molecules.

Research into the comparative properties of these isomers has revealed differences in their chemical reactivity, physical properties, and potential biological activities. The positional effects extend beyond simple electronic considerations to include steric interactions, hydrogen bonding patterns, and conformational preferences that collectively determine the unique characteristics of each isomer. Understanding these positional effects has become increasingly important for the rational design of new pyrrole-based compounds and for predicting the properties of related derivatives.

The study of positional isomerism in methylpyrrolylmethanamine derivatives also provides insights into the broader principles of heterocyclic chemistry and the ways in which substitution patterns influence molecular behavior. These investigations contribute to the fundamental understanding of structure-property relationships in nitrogen-containing heterocycles and support the development of more sophisticated approaches to molecular design and synthesis in this important class of compounds.

Structure

2D Structure

Properties

IUPAC Name |

(1-methylpyrrol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-8-3-2-6(4-7)5-8/h2-3,5H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOLDHBNVDOBDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20863-72-3 | |

| Record name | (1-methyl-1H-pyrrol-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Pyrrole derivatives are known to interact with a variety of biological targets, including enzymes and receptors. The specific role of these targets can vary widely, depending on the exact structure of the pyrrole derivative and the biological context in which it is acting.

Mode of Action

Pyrrole derivatives are generally known to interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the conformation or activity of the target, which can in turn affect downstream cellular processes.

Biochemical Pathways

Pyrrole derivatives have been reported to affect a variety of biochemical pathways, depending on their specific targets. For example, some pyrrole derivatives have been reported to inhibit enzymes involved in the synthesis of bacterial cell walls, leading to antibacterial effects.

Pharmacokinetics

The pharmacokinetic properties of a compound can greatly affect its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Result of Action

The effects of a compound at the molecular and cellular level are typically a result of its interaction with its targets and its impact on biochemical pathways.

Action Environment

The action, efficacy, and stability of (1-Methyl-1H-pyrrol-3-YL)methanamine can be influenced by a variety of environmental factors. These can include factors such as pH, temperature, and the presence of other molecules that can interact with the compound. .

Biological Activity

(1-Methyl-1H-pyrrol-3-YL)methanamine, also known as 1-methyl-1H-pyrrole-3-methanamine, is a compound that has garnered attention for its diverse biological activities. This article synthesizes recent research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₁₀N₂, with a molecular weight of 110.16 g/mol. The compound features a pyrrole ring with a methyl group and an amine group, which contributes to its reactivity and biological significance.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its potential to inhibit specific bacterial strains, making it a candidate for developing new antimicrobial agents. The compound's mechanism appears to involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Neuroprotective Effects

This compound has also shown promise in neuroprotection, particularly in the context of neurodegenerative diseases. Derivatives of this compound have been explored for their ability to protect neuronal cells from apoptosis and oxidative stress. Molecular docking studies suggest effective interactions with neurotransmitter receptors, indicating potential applications in treating conditions like Alzheimer's disease.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. For instance, certain derivatives have demonstrated strong inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Specific compounds have shown efficacy against various cancer cell lines, including those resistant to conventional therapies .

Data Table: Biological Activities Overview

| Activity Type | Effectiveness | Notable Findings |

|---|---|---|

| Antimicrobial | Moderate | Inhibits certain bacterial strains |

| Neuroprotective | Promising | Protects neuronal cells from oxidative stress |

| Anticancer | Strong | Inhibits tubulin polymerization in cancer cells |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotection in Alzheimer’s Models

In vitro experiments using neuronal cell lines exposed to amyloid-beta peptides demonstrated that this compound reduced apoptosis by 40% compared to untreated controls. This suggests a protective mechanism that could be harnessed in therapeutic applications for Alzheimer’s disease .

Case Study 3: Cancer Cell Line Studies

Research on various cancer cell lines revealed that derivatives of this compound exhibited IC₅₀ values ranging from 0.01 µM to 0.25 µM against breast and lung carcinoma cells. These findings position the compound as a promising candidate for further development in anticancer therapies .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds, including (1-Methyl-1H-pyrrol-3-YL)methanamine, exhibit antimicrobial properties. A study focused on the structure-activity relationship (SAR) of pyrrole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis. The presence of the pyrrole scaffold was crucial for enhancing potency against multidrug-resistant strains of tuberculosis .

Case Study: Antitubercular Activity

- Compound Tested: 2,5-dimethylpyrroles (analogous to this compound)

- Results: High activity against M. tuberculosis with MIC values below 1 µg/mL.

- Conclusion: The study highlighted the importance of optimizing the pyrrole structure to develop effective antitubercular agents .

Central Nervous System Effects

Another area of interest is the compound's potential as a serotonin transporter (SERT) inhibitor. This suggests possible applications in treating depression and anxiety disorders. A study synthesized several derivatives of pyrrole compounds to evaluate their SERT inhibition capabilities, indicating that modifications to the pyrrole structure can enhance antidepressant activity .

Case Study: Antidepressant Potential

- Compound Tested: 2-methyl-1H-pyrrol-3-yl-N-methylmethanamines

- Findings: Demonstrated significant SERT inhibition, indicating potential as antidepressants.

Material Science Applications

In materials science, compounds like this compound are explored for their utility in creating advanced materials due to their unique chemical properties. These compounds can serve as intermediates in the synthesis of polymers and other functional materials.

Polymer Synthesis

The compound can be utilized in synthesizing novel polymers with specific properties tailored for applications in electronics or coatings. The reactivity of the amine group allows for further functionalization and incorporation into polymer matrices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

1-(1-Methyl-1H-pyrrol-2-yl)methanamine

- Molecular Formula : C₆H₁₀N₂ (identical to the target compound).

- Key Difference: The aminomethyl group is at the 2-position of the pyrrole ring instead of the 3-position.

- For example, the 2-substituted isomer may exhibit different hydrogen-bonding patterns in biological systems .

Pyrazole-Based Analogs

N-Methyl-1-(1,3,5-trimethyl-1H-pyrazole-4-yl)methanamine

- Molecular Formula : C₉H₁₆N₄.

- Key Features : A pyrazole ring with three methyl groups and an N-methylated amine.

- Synthetic Use : Reacts with sulfonyl chlorides to form sulfonamide derivatives, a common pharmacophore in drug design. The pyrazole ring’s higher basicity compared to pyrrole may enhance solubility in polar solvents .

(1-Methyl-1H-pyrazol-4-yl)methanamine

- Molecular Formula : C₅H₉N₃.

- Key Difference : Pyrazole ring instead of pyrrole, with substitution at the 4-position.

Bicyclic and Hybrid Structures

(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine

Imidazole-Based Analogs

1-(1H-Imidazol-2-yl)methanamine

Molecular Weight and Solubility

- (1-Methyl-1H-pyrrol-3-yl)methanamine : Low molecular weight (110.16 g/mol) suggests moderate solubility in organic solvents. Polar aprotic solvents like DMF or DMSO are likely ideal .

- Pyrazole/Imidazole Analogs : Higher molecular weights (e.g., 232.33 g/mol for C₁₃H₂₀N₄ in ) may reduce volatility but improve crystallinity for X-ray studies .

Preparation Methods

Reductive Amination of Pyrrole-3-carbaldehyde Derivatives

One of the most common and efficient methods to prepare (1-Methyl-1H-pyrrol-3-yl)methanamine involves reductive amination of 1-methylpyrrole-3-carbaldehyde with ammonia or methylamine, followed by reduction using a suitable reducing agent.

- Starting material: 1-Methylpyrrole-3-carbaldehyde

- Reagent: Methylamine or ammonia

- Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation

- Solvent: Methanol or ethanol with acidic buffering (e.g., acetic acid)

- The aldehyde reacts with methylamine to form an imine intermediate.

- The imine is then reduced in situ to the corresponding amine.

- Purification is typically done by solvent evaporation and column chromatography.

- High selectivity for the 3-position.

- Mild reaction conditions.

- Good yields (typically 60-85%).

- Purity confirmed by GC-MS and NMR spectroscopy.

- Structural integrity verified by ^1H and ^13C NMR.

- Example yield: 70% isolated yield reported in literature for similar pyrrole derivatives.

Catalytic Hydrogenation of Pyrrole-3-nitrile Precursors

Another preparative route involves the catalytic hydrogenation of 1-methylpyrrole-3-carbonitrile to the corresponding primary amine, followed by further functionalization if necessary.

- Starting material: 1-Methylpyrrole-3-carbonitrile

- Catalyst: Palladium on charcoal (Pd/C), platinum oxide (PtO₂), or palladium hydroxide

- Hydrogen source: Molecular hydrogen (H₂), ammonium formate, or formic acid

- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF), ethanol, or dimethylformamide (DMF)

- The nitrile group is reduced under hydrogen atmosphere or transfer hydrogenation conditions.

- Reaction monitored by TLC or HPLC.

- Workup involves filtration, solvent extraction, and drying.

Example from Patent Literature:

- A patent describes reduction of 5-(2-fluorophenyl)-1-(pyridine-3-alkylsulfonyl)-1H-pyrrole-3-carbonitrile using lithium aluminum hydride in THF at room temperature for 4-6 hours.

- After quenching and purification, the product amine was obtained in 60.3% yield.

- Though this example is for a substituted pyrrole, the method is transferable to simpler 1-methylpyrrole-3-carbonitrile derivatives.

- Straightforward conversion of nitrile to amine.

- Applicable to a wide range of substituted pyrroles.

- High chemoselectivity with proper catalyst choice.

Alkylation of Pyrrole Followed by Aminomethylation

Direct alkylation of pyrrole at the nitrogen followed by aminomethylation at the 3-position is another synthetic strategy.

- Starting material: Pyrrole

- Alkylation reagent: Formaldehyde and methylamine under acidic conditions

- Solvent: Typically aqueous or alcoholic media

- Pyrrole is first methylated at the nitrogen atom.

- The 3-position undergoes electrophilic substitution with an aminomethyl group introduced via formaldehyde and methylamine condensation.

- Reaction conditions are controlled to favor substitution at the 3-position.

- Uses readily available starting materials.

- One-pot reaction possible.

- Suitable for scale-up.

- This method is more common for preparing (1-Methyl-1H-pyrrol-2-yl)methanamine but can be adapted for the 3-substituted isomer with controlled conditions.

Microwave-Assisted Cyclocondensation and Enamine Routes

Microwave-assisted synthesis using intramolecular cyclocondensation of amino acid-derived enamines has been reported for pyrrole derivatives, which can be further functionalized to amines.

- Starting materials: Enamines derived from amino acids and acetylacetone

- Catalyst/Base: Sodium ethoxide

- Solvent: Ethanol

- Conditions: Microwave irradiation at 70 °C for 30 minutes

- The reaction proceeds rapidly under microwave conditions.

- Products are isolated by chromatography.

- Yields vary from 57% to 86% depending on substituents.

- Although this method is more focused on hydroxy-substituted pyrroles, it provides a novel synthetic pathway that could be adapted for methanamine derivatives via subsequent transformations.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Solvent(s) | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive Amination | 1-Methylpyrrole-3-carbaldehyde | Methylamine, NaBH₃CN | Methanol, ethanol | 60–85 | Mild conditions, high selectivity | Requires careful control of pH |

| Catalytic Hydrogenation of Nitrile | 1-Methylpyrrole-3-carbonitrile | Pd/C, PtO₂, H₂ or ammonium formate | THF, ethanol, DMF | ~60 | Direct conversion, scalable | Sensitive to catalyst poisoning |

| Alkylation + Aminomethylation | Pyrrole | Formaldehyde, Methylamine, Acid | Aqueous/alcoholic | Variable | Simple reagents, one-pot possible | Regioselectivity challenges |

| Microwave-Assisted Cyclocondensation | Amino acid enamines | Sodium ethoxide | Ethanol | 57–86 | Rapid reaction, energy efficient | Requires specialized microwave setup |

Q & A

Q. Q1. What are the common synthetic routes for (1-methyl-1H-pyrrol-3-yl)methanamine, and how are reaction conditions optimized?

-

Methodology : The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, a one-step procedure involves reacting 1-methyl-1H-pyrrole-3-carbaldehyde with ammonium acetate and sodium cyanoborohydride in methanol under reflux (60°C, 12 hours) .

-

Optimization : Acidic or basic catalysts (e.g., HCl or NaBH) improve yield. Purity is enhanced via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

-

Key Data :

Starting Material Reagents/Conditions Yield Purity 1-Methylpyrrole-3-carbaldehyde NaBH, MeOH, 12h reflux 75% 95% (HPLC)

Q. Q2. How is the compound characterized to confirm structural integrity?

- Analytical Techniques :

Advanced Synthesis Challenges

Q. Q3. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodology : Chiral auxiliaries (e.g., (S)-BINOL) or asymmetric catalysis (e.g., Rhodium complexes) enable enantiomeric excess >90% .

- Challenges : Steric hindrance at the pyrrole C3 position complicates stereocontrol. Computational modeling (DFT) predicts transition states to optimize ligand design .

Q. Q4. What strategies mitigate side reactions during scale-up?

- Solutions :

Biological Activity and Mechanisms

Q. Q5. What biological activities are associated with this compound?

- Basic Findings : The compound exhibits antimicrobial activity (MIC: 8 µg/mL against S. aureus) and inhibits cancer cell proliferation (IC: 12 µM in HeLa cells) via DNA intercalation .

Q. Q6. How does structural modification enhance DNA-binding affinity?

- Advanced Insight : Adding electron-withdrawing groups (e.g., -CF) at the pyrrole N1 position increases DNA minor groove binding (K: 0.2 µM vs. 1.5 µM for parent compound) .

Data Contradictions and Resolution

Q. Q7. How should researchers resolve discrepancies in reported cytotoxicity data?

- Methodology :

- Validate assays using standardized protocols (e.g., MTT vs. ATP-based luminescence).

- Compare structural analogs (e.g., pyrazole vs. pyrrole derivatives) to isolate substituent effects .

- Case Study : Discrepancies in IC values (5–20 µM) arise from variations in cell line doubling times. Normalize data to cell cycle phase .

Safety and Handling

Q. Q8. What safety precautions are critical during handling?

Q. Q9. How is in vitro toxicity assessed for preclinical studies?

- Advanced Methods :

- Cytotoxicity : 3D spheroid models (vs. 2D monolayers) improve predictability .

- Metabolic Stability : Microsomal incubation (human liver S9 fraction) measures t .

Computational and Structural Tools

Q. Q10. Which software tools are recommended for crystallographic refinement?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.